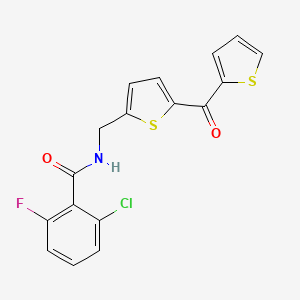

2-chloro-6-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

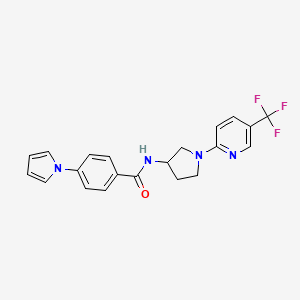

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a thiophene group, and halogen atoms (chlorine and fluorine) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. Thiophene is a five-membered ring with one sulfur atom . The benzamide group would consist of a benzene ring attached to an amide group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, thiophene derivatives can undergo reactions such as [3+2] cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique

Synthesis and Antipathogenic Activity

Research on acylthioureas, which share a structural resemblance through the presence of thiophene units and halogens, has demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties, highlighting the relevance of halogenated compounds in addressing biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Orexin Receptor Antagonism

The disposition and metabolism of a novel orexin 1 and 2 receptor antagonist were studied, underscoring the significance of halogenated benzamides in the development of treatments for insomnia. This research provides insights into the pharmacokinetics and metabolic pathways of such compounds, potentially guiding the development of similar molecules for neurological applications (Renzulli et al., 2011).

Cycloaddition Reactions and Antimicrobial Activity

Studies on cycloaddition reactions involving 2-arylmethylidene-1-thiooxoindane intermediates have resulted in compounds with good antimicrobial activity. This research demonstrates the utility of incorporating thiophene and halogen elements into the molecular structure for the development of antimicrobial agents (Hegab, Elmalah, & Gad, 2009).

Antimicrobial Analogs Synthesis

The synthesis of 5-arylidene derivatives bearing a fluorine atom has shown promising antimicrobial activity against various bacterial and fungal strains. This work emphasizes the role of fluorinated compounds in enhancing antimicrobial efficacy, offering a pathway for the development of new antimicrobial strategies (Desai, Rajpara, & Joshi, 2013).

Peripheral Benzodiazepine Receptor Visualization

Research into halogenated 2-quinolinecarboxamides for peripheral benzodiazepine receptor imaging suggests the potential of such compounds in the visualization of PBRs in vivo. This highlights the applicability of halogenated benzamides in medical imaging and diagnostics, particularly for conditions affecting the peripheral benzodiazepine receptors (Cappelli et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPBDNUEUDNWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)

![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)

![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)